6-Isopropoxy-1,3-benzoxazol-2-amine
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Overview
Description
6-Isopropoxy-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 . It belongs to the benzoxazole family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of an isopropoxy group attached to the benzoxazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 19222 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzoxazole derivatives are known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group on the benzoxazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-Isopropoxy-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
- 6-Methoxy-1,3-benzoxazol-2-amine
- 6-Ethoxy-1,3-benzoxazol-2-amine
- 6-Butoxy-1,3-benzoxazol-2-amine
Comparison: 6-Isopropoxy-1,3-benzoxazol-2-amine is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
6-propan-2-yloxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKKRDOSSLFVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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